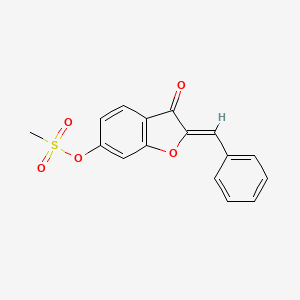

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Descripción

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a heterocyclic compound featuring a benzofuran core substituted with a benzylidene group at the 2-position and a methanesulfonate ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.

Propiedades

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-14(10-12)20-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBFFNKSDRQRKO-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring system with a methanesulfonate group, which contributes to its unique chemical reactivity. The IUPAC name is [(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate. Its molecular formula is C17H15O5S, with a molecular weight of approximately 345.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H15O5S |

| Molecular Weight | 345.37 g/mol |

| IUPAC Name | [(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate |

| Solubility | Soluble in organic solvents |

The biological activity of (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzofuran moiety can modulate enzyme activity and receptor interactions, while the methanesulfonate group enhances solubility and bioavailability.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

- Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, suggesting a role in combating infections.

Biological Activity Studies

Several studies have investigated the biological effects of (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate:

Anticancer Activity

A study explored the compound's cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation in breast cancer cells. The mechanism involved apoptosis induction through caspase activation.

Antimicrobial Effects

Research highlighted its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

In vitro assays indicated that (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate could reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : Evaluate cytotoxicity.

- Method : MTT assay on MCF7 cells.

- Findings : IC50 value was determined to be 15 µM, indicating potent anticancer activity.

-

Antimicrobial Efficacy Study :

- Objective : Assess antibacterial properties.

- Method : Agar diffusion method against various pathogens.

- Findings : Showed broad-spectrum activity with significant inhibition zones.

Comparación Con Compuestos Similares

Research Findings and Implications

Crystallographic and Hydrogen-Bonding Behavior

- The Z-configuration of the benzylidene group enforces a planar geometry, facilitating π-π stacking in crystal lattices. Methoxy-substituted analogs (e.g., 2,4-dimethoxy) may form stronger hydrogen bonds (e.g., C-H···O interactions) due to additional oxygen atoms, as suggested by general principles in hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.